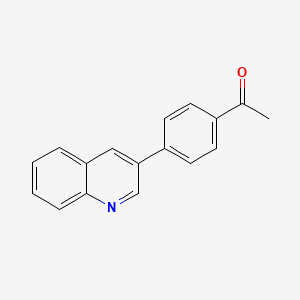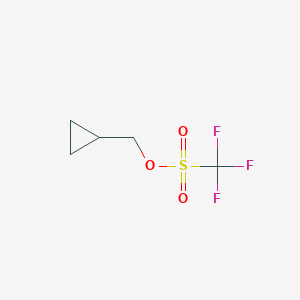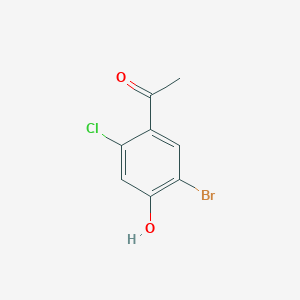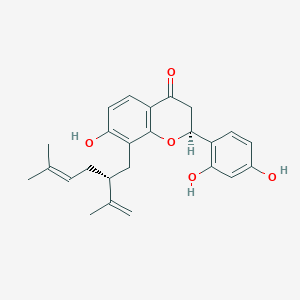
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which contribute to its specific chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one typically involves multiple steps, including the formation of the chroman ring and the introduction of various functional groups. One common synthetic route involves the following steps:
Formation of the chroman ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the hydroxy groups: The hydroxy groups at positions 2, 4, and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the side chain: The side chain containing the prop-1-en-2-yl and hex-4-en-1-yl groups can be introduced through a series of alkylation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, strong acids or bases.
Major Products Formed
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one involves its interaction with various molecular targets and pathways. Key mechanisms include:
Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer activity: The compound can induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Naringenin: A flavonoid known for its antioxidant and anticancer effects.
Uniqueness
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is unique due to its specific structural features, such as the presence of the prop-1-en-2-yl and hex-4-en-1-yl side chains, which contribute to its distinct chemical reactivity and biological activities. These structural elements may enhance its potency and selectivity in various applications compared to other similar flavonoids.
Propiedades
Fórmula molecular |
C25H28O5 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-6-16(15(3)4)11-20-21(27)10-9-19-23(29)13-24(30-25(19)20)18-8-7-17(26)12-22(18)28/h5,7-10,12,16,24,26-28H,3,6,11,13H2,1-2,4H3/t16-,24+/m1/s1 |
Clave InChI |
JUKXEUCJMRWMTL-GYCJOSAFSA-N |
SMILES isomérico |
CC(=CC[C@H](CC1=C(C=CC2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
SMILES canónico |
CC(=CCC(CC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



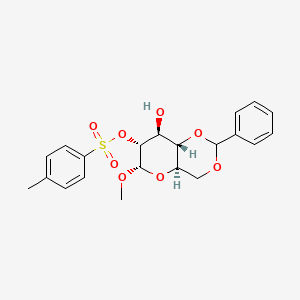
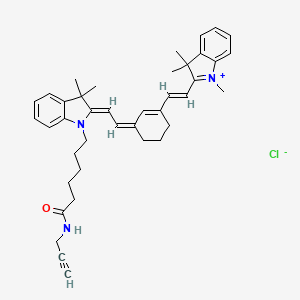
![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
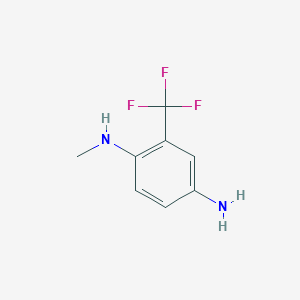

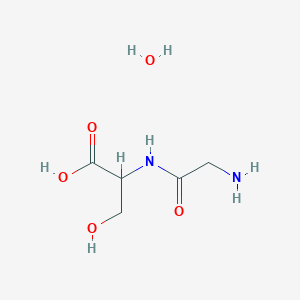
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)


